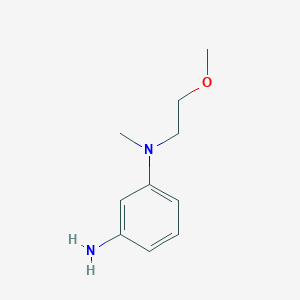

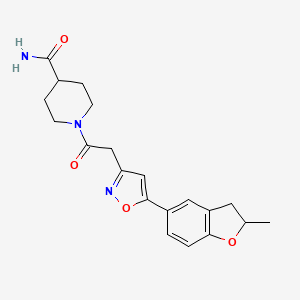

N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “phenyl ethyl methyl ether (PEME)” was developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . Another study reported the synthesis of well-controlled acrylonitrile-2-methoxyethyl acrylate (A/M) copolymers under ATRP conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using molecular dynamics simulations. For example, the structure and physical properties of 2′-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N1- (2-methoxyethyl)benzene-1,4-diamine dihydrochloride” has a molecular weight of 239.14 and is a powder at room temperature .Scientific Research Applications

Corrosion Inhibition

The study by Singh and Quraishi (2016) explores the corrosion inhibiting properties of novel synthesized compounds, including N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine derivatives, for mild steel in 1 M HCl. These compounds are shown to be effective corrosion inhibitors, with inhibition efficiencies up to 96.19%. The mechanism involves adsorption of the inhibitor molecule on the metal surface, following Langmuir adsorption isotherm, and is validated by SEM/AFM studies of the metal surfaces (Singh & Quraishi, 2016).

Anti-inflammatory Properties

Shin et al. (2005) discovered a compound, related to this compound, which inhibits nitric oxide production in macrophages, indicating potential for treating NO-associated inflammatory diseases. The compound was found to attenuate lipopolysaccharide (LPS)-induced synthesis of inducible nitric oxide synthase (iNOS) and inhibit LPS-induced nuclear factor-kappaB activation (Shin et al., 2005).

Material Synthesis and Applications

Iqbal et al. (2015) synthesized a series of polyimides containing azomethine functionality in the backbone using substituted aromatic diamines, demonstrating their potential as processable high-performance engineering plastics. These materials showed amorphous nature, solubility in common solvents, and high thermal stability, making them suitable for engineering applications (Iqbal et al., 2015).

Chemical Synthesis and Characterization

Kargar et al. (2019) detailed the synthesis of a novel ligand and its Ni(II) and Pd(II) complexes, demonstrating the utility of this compound derivatives in the formation of complexes with potential applications in catalysis and material science. Characterization by various spectroscopic methods and DFT calculations provided insights into their structure and electronic properties (Kargar et al., 2019).

Mechanism of Action

Target of Action

The primary target of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine is the human transmembrane protease serine 6 (TMPRSS6) . TMPRSS6 is a type II transmembrane serine protease that plays a crucial role in iron metabolism by inhibiting the production of hepcidin, a hormone that regulates iron balance in the body.

Mode of Action

This compound is an antisense oligonucleotide . It works by binding to the intronic splicing silencer-N1 (ISS-N1) site present in the junction of exon 7 and intron 7 of the SMN2 gene . This binding modulates the splicing of SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .

Biochemical Pathways

The compound affects the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the SMN2 transcript, it enhances the production of full-length SMN2 protein. This protein is critical for the survival and functioning of motor neurons. Therefore, the compound indirectly influences the survival of motor neurons and can have potential therapeutic effects in conditions like spinal muscular atrophy .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its high bioavailability when administered intrathecally . The compound is well-tolerated in non-human primates after chronic dosing . Its elimination half-life ranges from 135 to 177 days in cerebrospinal fluid (CSF), and 63 to 87 days in plasma .

Result of Action

The molecular effect of this compound is the increased production of full-length SMN2 protein . On a cellular level, this leads to the enhanced survival of motor neurons. Clinically, this can result in improved motor function and increased lifespan in patients with conditions like spinal muscular atrophy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the asialoglycoprotein receptor on hepatocytes enhances the uptake of the compound into cells . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Safety and Hazards

Properties

IUPAC Name |

3-N-(2-methoxyethyl)-3-N-methylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLUGWQIWAZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B2904977.png)

![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)

![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)

![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)

![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)

![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)